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Compound of Interest

Compound Name: 1-N-Boc-3-Fluoroaniline

Cat. No.: B1333833

A comprehensive spectroscopic comparison of 2-fluoroaniline, 3-fluoroaniline, and 4-
fluoroaniline is presented for researchers, scientists, and professionals in drug development.
This guide provides a detailed analysis of their distinct spectroscopic properties, supported by
experimental data from UV-Vis, IR, NMR (*H, 13C, and 1°F), and Mass Spectrometry, to facilitate
their differentiation and characterization.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for the three isomers of

fluoroaniline.
Isomer Amax (nm) Solvent
2-Fluoroaniline 235, 286 Ethanol
3-Fluoroaniline 238, 288 Ethanol
4-Fluoroaniline 230, 293 Cyclohexane[1]

Infrared (IR) Spectroscopy

Characteristic vibrational frequencies (cm~1) provide insight into the functional groups and the
overall structure of the molecules.
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. 2-Fluoroaniline 3-Fluoroaniline 4-Fluoroaniline
Functional Group
(cm™?) (cm™?) (cm™?)
N-H Stretch 3480, 3400 3470, 3390 3460, 3380
C-N Stretch 1275 1290 1320
C-F Stretch ~1250 ~1230 ~1220[2]
) 745 (ortho- 850, 770 (meta- 820 (para-
Aromatic C-H Bend ] ] ] ) ) )
disubstituted) disubstituted) disubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the fluoroaniline

iIsomers. The chemical shifts (&) are reported in parts per million (ppm) and coupling constants

(J) in Hertz (Hz).

H NMR Spectroscopy (in CDCls)

Isomer

6 (ppm) and Multiplicity

2-Fluoroaniline

~3.7 (s, 2H, NH2), 6.7-7.1 (m,
4H, Ar-H)

3-Fluoroaniline

~3.72 (s, 2H, NH2), 6.31-7.04
(m, 4H, Ar-H)

J(H,F) = 6.7-11.0, J(H,H) = 0.4-
8.2[3]

4-Fluoroaniline

~3.45 (s, 2H, NHz2), 6.59 (m,
2H, Ar-H), 6.82 (m, 2H, Ar-H)

J(H,F) = 4.7-9.0, J(H,H) =
9.2[4]

3C NMR Spectroscopy (in CDCI3)

The carbon atoms are numbered starting from the carbon attached to the amino group (C1).
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Isomer Ci C2 C3 Ca C5 C6
2- 151.8 (d,
- 134.6 (d, 115.4 (d, 124.5 (d, 118.7 (d,
Fluoroanili J=243.5 117.0 (s)
J=13.5 Hz) J=3.5 Hz) J=7.0 Hz) J=18.0 Hz)
ne Hz)
3- 163.5 (d,
N 147.8 (d, 103.2 (d, 106.8 (d, 130.2 (d,
Fluoroanili J=241.0 113.1 (s)
J=9.5 Hz) J=21.0 Hz) J=2.0 Hz) J=9.5 Hz)
ne Hz)
4- 156.4 (d,
N 142.6 (d, 116.1 (d, 115.7 (d, 115.7 (d, 116.1 (d,
Fluoroanili J=235.2
J=2.0 Hz) J=7.6 Hz) J=22.4 Hz) Ho) J=22.4Hz) J=7.6Hz)
ne z

19F NMR Spectrascapy (in CDCIs)

Isomer o (ppm)
2-Fluoroaniline ~-138
3-Fluoroaniline ~-113
4-Fluoroaniline ~-117.8[5]

Mass Spectrometry (Electron lonization)

All three isomers have a molecular weight of 111.12 g/mol . The molecular ion peak (M%) is
observed at m/z = 111.

Isomer Major Fragment lons (m/z)
2-Fluoroaniline 111 (M¥), 84, 63
3-Fluoroaniline 111 (M¥), 84, 63
4-Fluoroaniline 111 (M*), 84, 83, 64[4]

Visualizing Methodologies
Experimental Workflow
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The following diagram outlines the general workflow for the spectroscopic analysis of
fluoroaniline isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1333833?utm_src=pdf-body-img
https://www.benchchem.com/product/b1333833?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroaniline
https://www.tsijournals.com/articles/ftir-ftraman-sers-and-computational-studies-of-the-vibrational-spectra-molecular-geometries-and-other-properties-of-4flu.pdf
https://www.chemicalbook.com/SpectrumEN_372-19-0_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_371-40-4_1HNMR.htm
https://www.rsc.org/suppdata/c5/ob/c5ob01621e/c5ob01621e1.pdf
https://www.benchchem.com/product/b1333833#spectroscopic-comparison-of-fluoroaniline-isomers
https://www.benchchem.com/product/b1333833#spectroscopic-comparison-of-fluoroaniline-isomers
https://www.benchchem.com/product/b1333833#spectroscopic-comparison-of-fluoroaniline-isomers
https://www.benchchem.com/product/b1333833#spectroscopic-comparison-of-fluoroaniline-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1333833?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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